molecular formula C15H17NO2Si B14864716 6-(3-(Trimethylsilyl)phenyl)nicotinic acid

6-(3-(Trimethylsilyl)phenyl)nicotinic acid

Cat. No.: B14864716
M. Wt: 271.39 g/mol
InChI Key: TVYHFPPDSKVODS-UHFFFAOYSA-N
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Description

6-[3-(TRIMETHYLSILYL)PHENYL]PYRIDINE-3-CARBOXYLIC ACID is an organic compound characterized by the presence of a trimethylsilyl group attached to a phenyl ring, which is further connected to a pyridine ring with a carboxylic acid group. This compound is notable for its chemical inertness and large molecular volume, making it useful in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-[3-(TRIMETHYLSILYL)PHENYL]PYRIDINE-3-CARBOXYLIC ACID typically involves the use of trimethylsilyl chloride (TMSCl) or trimethylsilyl trifluoromethanesulfonate (TMSOTf) in the presence of a base such as pyridine, triethylamine, or 2,6-lutidine in dichloromethane . The reaction conditions are generally mild and functional group tolerant, making the process efficient and environmentally benign .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reagents and conditions as in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-[3-(TRIMETHYLSILYL)PHENYL]PYRIDINE-3-CARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., Grignard reagents) are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

6-[3-(TRIMETHYLSILYL)PHENYL]PYRIDINE-3-CARBOXYLIC ACID has a wide range of applications in scientific research:

    Chemistry: It is used as a protecting group for alcohols and other functional groups during chemical synthesis.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.

    Industry: The compound is utilized in the production of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which 6-[3-(TRIMETHYLSILYL)PHENYL]PYRIDINE-3-CARBOXYLIC ACID exerts its effects involves interactions with specific molecular targets and pathways. The trimethylsilyl group provides steric protection, allowing selective reactions to occur at other functional sites on the molecule . This selective reactivity is crucial in synthetic chemistry and drug design.

Comparison with Similar Compounds

  • Trimethylsilyl chloride (TMSCl)
  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
  • Tris(trimethylsilyl)silane (TTMSS)

Comparison: 6-[3-(TRIMETHYLSILYL)PHENYL]PYRIDINE-3-CARBOXYLIC ACID is unique due to its combination of a trimethylsilyl group with a pyridine ring and a carboxylic acid group. This structure provides distinct chemical properties, such as increased molecular volume and chemical inertness, which are not found in simpler trimethylsilyl compounds .

Properties

Molecular Formula

C15H17NO2Si

Molecular Weight

271.39 g/mol

IUPAC Name

6-(3-trimethylsilylphenyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C15H17NO2Si/c1-19(2,3)13-6-4-5-11(9-13)14-8-7-12(10-16-14)15(17)18/h4-10H,1-3H3,(H,17,18)

InChI Key

TVYHFPPDSKVODS-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC=CC(=C1)C2=NC=C(C=C2)C(=O)O

Origin of Product

United States

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